molecular formula C13H11NOS B126182 2-Methoxy-10H-phenothiazine CAS No. 1771-18-2

2-Methoxy-10H-phenothiazine

Cat. No. B126182
CAS RN: 1771-18-2
M. Wt: 229.3 g/mol
InChI Key: DLYKFPHPBCTAKD-UHFFFAOYSA-N
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Description

2-Methoxy-10H-phenothiazine, also known as 2-Methoxyphenothiazine, is a derivative of Phenothiazine . It is an active compound and can be used for various biochemical studies . It exhibits tuberculostatic activity and is an impurity of Methotrimeprazine .


Synthesis Analysis

The synthesis of 2-Methoxy-10H-phenothiazine involves a ring-fusion approach to extend the conjugation length of phenothiazines . This method has been used to synthesize a series of novel extended phenothiazines . Additionally, N-Alkylation of 2-methoxy-10H-phenothiazine has been revisited to introduce a substituent easily convertible into cationic or zwitterionic side chains .


Molecular Structure Analysis

The molecular formula of 2-Methoxy-10H-phenothiazine is C13H11NOS . The InChI is InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 and the Canonical SMILES is COC1=CC2=C(C=C1)SC3=CC=CC=C3N2 .


Chemical Reactions Analysis

Extended phenothiazines, including 2-Methoxy-10H-phenothiazine, have intriguing photophysical and redox properties. They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . N-Alkylation of 2-methoxy-10H-phenothiazine introduces a substituent easily convertible into cationic or zwitterionic side chains .


Physical And Chemical Properties Analysis

2-Methoxy-10H-phenothiazine has a molecular weight of 229.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 .

Scientific Research Applications

1. Synthesis of Hybrid Dyes and Bioanalytical Applications

2-Methoxy-10H-phenothiazine is utilized as a building block in the synthesis of bioactive compounds and reaction-based fluorescent probes. Its N-alkylation has been revisited to introduce substituents that enhance polarity and facilitate the synthesis of phenothiazine-coumarin hybrid dyes. These dyes, particularly effective in the NIR-I emission range, are potential markers for bioanalytical applications, including the fluorogenic detection of reactive oxygen species (ROS) through selective S-oxidation reaction of the phenothiazine scaffold (Quesneau et al., 2020).

2. Anticancer Evaluation

Phenothiazine derivatives synthesized from 2-methoxy-10H-phenothiazine have demonstrated high activity against breast cancer cell lines, suggesting their potential as anticancer agents. The structural modifications and synthesis processes of these derivatives are key to their efficacy and represent a significant area of research in cancer therapy (Ahmed et al., 2018).

3. Tubulin Polymerization Inhibition

Compounds derived from 2-methoxy-10H-phenothiazine have been identified as potent inhibitors of tubulin polymerization, which is a critical process in cell division and a target for cancer treatment. These compounds exhibit significant antiproliferative properties against various cancer cell lines, making them relevant in the development of novel cancer therapeutics (Prinz et al., 2017).

4. Photocatalytic Hydrogen Production

In the field of renewable energy, 2-methoxy-10H-phenothiazine-based organic sensitizers have been developed for photocatalytic hydrogen production. These sensitizers show pronounced light harvesting capability and are instrumental in enhancing the efficiency of photocatalytic systems, particularly in water splitting under neutral conditions (Tiwari et al., 2015).

5. Dye-Sensitized Solar Cells

The use of 2-methoxy-10H-phenothiazine in dye-sensitized solar cells (DSSCs) has been explored, with a focus on designing efficient and stable sensitizers. These phenothiazine-based dyes have shown promising results in terms of light harvesting, electron injection, and overall conversion efficiency, demonstrating their potential in improving the performance of DSSCs (Wu et al., 2010).

6. Imaging of α-Synuclein in Neurodegenerative Diseases

2-Methoxy-10H-phenothiazine derivatives have been investigated for their application in imaging α-synuclein, a protein implicated in neurodegenerative diseases. Radiolabeled versions of these compounds have shown the ability to cross the blood-brain barrier, indicating their potential as PET imaging agents in the study of disorders like Parkinson's disease (Zhang et al., 2014).

7. Redox Flow Batteries

In the field of energy storage, phenothiazine derivatives of 2-methoxy-10H-phenothiazine have been explored for their potential in nonaqueous redox flow batteries. These compounds, as high-concentration redox electrolytes, offer benefits in terms of solubility and multi-electron transfer capabilities, making them relevant for advancing energy storage technologies (Attanayake et al., 2019).

Future Directions

2-Methoxy-10H-phenothiazine is a valuable building block for the synthesis of bioactive compounds and reaction-based fluorescent probes . Its future applications could include the development of novel phenothiazine-based materials for optoelectronic and catalytic applications .

properties

IUPAC Name

2-methoxy-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYKFPHPBCTAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170249
Record name Methyl phenothiazin-2-yl ether
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Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-10H-phenothiazine

CAS RN

1771-18-2
Record name 2-Methoxy-10H-phenothiazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenothiazin-2-yl ether
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Record name 2-Methoxyphenothiazine
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Record name Methyl phenothiazin-2-yl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
V Quesneau, K Renault, M Laly, S Jenni, F Ponsot… - Tetrahedron …, 2020 - Elsevier
… from the structurally simple building block 2-methoxy-10H-phenothiazine 1 (Fig. 1). They … such N-substituted derivatives of 2-methoxy-10H-phenothiazine have been described in the …
Number of citations: 6 www.sciencedirect.com
XY Qiu, SJ Liu, YQ Hao, JW Sun, S Chen - Spectrochimica Acta Part A …, 2020 - Elsevier
… described a new near-infrared (NIR) fluorescence probe PBM with a large Stokes shift for ratiometric detection of hydrazine by modifying the 10-butyl-2-methoxy-10H-phenothiazine-3-…
Number of citations: 25 www.sciencedirect.com
L Li, R Wang, L Wang, L Huang - Journal of Molecular Structure, 2022 - Elsevier
… At first, 2-methoxy-10H-phenothiazine reacted with 1-iodopropane at 70 C with the participation of NaOH to obtain compound 2. And then, compound 2 was transferred to compound 3 …
Number of citations: 7 www.sciencedirect.com
IA Wright, MK Etherington, AS Batsanov… - … A European Journal, 2023 - Wiley Online Library
… In our initial studies, alkylation of commercially available 2methoxy-10H-phenothiazine 6 was … 3-bromo-10-ethyl-2-methoxy-10Hphenothiazine 8 in 63% yield after purification by column …
X Bao, X Cao, Y Yuan, B Zhou, C Huo - Sensors and Actuators B: Chemical, 2021 - Elsevier
… Phosphoric acid (15 mmol, 0.8 mL) was added dropwise into the mixture of 10-butyl-2-methoxy-10H-phenothiazine (5 mmol, 1.425 g) with acetic anhydride (3.8 mL) at 0 C, and then the …
Number of citations: 28 www.sciencedirect.com
C Feng, X Liu, Y She, Z Shen, M Li - Chinese Chemical Letters, 2023 - Elsevier
… 2-Methylthio-10H-phenothiazine (2b) and 2‑methoxy-10H-phenothiazine (2c) were suitable for the reaction and the desired products 3ab and 3ac could be isolated in 86% and 88% …
Number of citations: 4 www.sciencedirect.com
K Venkatesan, VSV Satyanarayana… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… Citation 5 , Citation 6 The structurally simple building block 2-methoxy-10H-phenothiazine is used to make certain PTZ derivatives with different substitution patterns. They have recently …
Number of citations: 9 www.tandfonline.com
H Prinz, B Chamasmani, K Vogel… - Journal of medicinal …, 2011 - ACS Publications
A total of 53 N-benzoylated phenoxazines and phenothiazines, including their S-oxidized analogues, were synthesized and evaluated for antiproliferative activity, interaction with tubulin…
Number of citations: 80 pubs.acs.org
B Pignol, S Auvin, D Carré, JG Marin… - Journal of …, 2006 - Wiley Online Library
… of the three antioxidants tested, 2-methoxy-10H-phenothiazine and 4-hydroxydiphenylamine, … Under these conditions, 2-methoxy-10H-phenothiazine seemed to be the most potent cell-…
Number of citations: 29 onlinelibrary.wiley.com
MK Sharma, J Machhi, P Murumkar, MR Yadav - Scientific reports, 2018 - nature.com
Developing peripherally active cannabinoid 1 (CB1) receptor antagonists is a novel therapeutic approach for the management of obesity. An unusual phenothiazine scaffold containing …
Number of citations: 16 www.nature.com

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